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molecular formula C9H5ClN2O3 B8425060 2-(2-Chloro-5-nitrophenyl)oxazole

2-(2-Chloro-5-nitrophenyl)oxazole

Cat. No. B8425060
M. Wt: 224.60 g/mol
InChI Key: RBILKTPHGXCTGR-UHFFFAOYSA-N
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Patent
US05770615

Procedure details

Following the procedure described in part E of Example 1 (R), (S)-α-[[[-((1,1-dimethylethyl)dimethylsilyl)oxy]-2-[4-hydroxy-3-[(methylsulfonyl)amino]phenyl]ethyl]amino]-4-methoxybenzeneacetic acid was condensed with 3-(2-oxazolyl)-4-chloroaniline to generate the title compound. The 3-(2-oxazolyl)-4-chloroaniline was prepared by treating commercial 4-chloro-3-nitrobenzoyl chloride sequentially with 1,2,3-triazole at 140° C. in sulfolane containing K2CO3 to generate 4-chloro-3-(2-oxazolyl)nitrobenzene which was reduced to the desired aniline with Na2S2O4 in THF/H2O at 90° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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solvent
Reaction Step One
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Reaction Step Four

Identifiers

REACTION_CXSMILES
ClC1C=CC(C(Cl)=O)=CC=1[N+]([O-])=O.N1C=CN=N1.C([O-])([O-])=O.[K+].[K+].[Cl:25][C:26]1[CH:31]=[CH:30][C:29]([N+:32]([O-])=O)=[CH:28][C:27]=1[C:35]1[O:36][CH:37]=[CH:38][N:39]=1.NC1C=CC=CC=1.[O-]S(S([O-])=O)=O.[Na+].[Na+]>S1(CCCC1)(=O)=O.C1COCC1.O>[O:36]1[CH:37]=[CH:38][N:39]=[C:35]1[C:27]1[CH:28]=[C:29]([CH:30]=[CH:31][C:26]=1[Cl:25])[NH2:32] |f:2.3.4,7.8.9,11.12|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=C(C(=O)Cl)C=C1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1N=NC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
S1(=O)(=O)CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=C(C=C1)[N+](=O)[O-])C=1OC=CN1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]S(=O)S(=O)[O-].[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O1C(=NC=C1)C=1C=C(N)C=CC1Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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